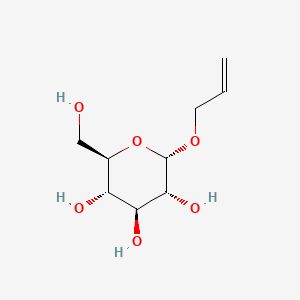

Allyl a-D-Glucopyranoside

Description

Contextual Significance in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, the allyl group of Allyl α-D-glucopyranoside is of paramount importance. It can be readily transformed into a variety of other functional groups, providing a gateway to complex carbohydrate structures. The double bond of the allyl group allows for a range of chemical manipulations, including but not limited to, isomerization, oxidation, and polymerization. This functional handle is crucial for the construction of oligosaccharides and glycoconjugates, which are vital for studying biological processes such as cell recognition, signaling, and immune response. ontosight.ai The ability to selectively modify the allyl group without affecting the hydroxyl groups of the glucose unit (often after appropriate protection) is a key strategy in the multi-step synthesis of complex carbohydrate-based molecules. rsc.org

Scope and Academic Relevance of Research Domains

The academic relevance of Allyl α-D-glucopyranoside extends across several interconnected research domains. Its primary application lies in the synthesis of complex carbohydrates and glycoconjugates. lookchem.com Researchers utilize this compound as a starting material to build intricate oligosaccharides, which are then used to probe the roles of carbohydrates in biological systems. scbt.com

Furthermore, Allyl α-D-glucopyranoside is a key monomer in polymer chemistry. The polymerization of this and related sugar-based monomers leads to the formation of glycopolymers, materials that combine the biocompatibility and chirality of sugars with the tunable physical properties of synthetic polymers. rsc.org These materials are being investigated for applications in drug delivery, tissue engineering, and as biocompatible coatings.

The compound also serves as a precursor for the synthesis of modified sugars. ontosight.ai By chemically altering the allyl group and the hydroxyl groups of the glucose core, chemists can create a diverse library of novel sugar derivatives with potential applications in medicinal chemistry and as probes for studying carbohydrate-binding proteins (lectins). rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240344 | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-56-4, 94031-20-6 | |

| Record name | Allyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Allyl-alpha-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-allyl-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 2-propen-1-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The distinct chemical and physical properties of Allyl α-D-glucopyranoside underpin its utility in various research applications. A summary of these key properties is provided in the table below.

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-(prop-2-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol |

| CAS Registry Number | 7464-56-4 |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| Physical State | White powder lookchem.com |

| Solubility | Soluble in water and polar organic solvents. |

Mechanistic Studies of Glycosylation and Reactivity of Allyl α D Glucopyranoside Derivatives

Reaction Mechanism Elucidation in Glycosyl Transfer

The construction of a glycosidic linkage is not a straightforward process but rather exists on a mechanistic continuum. nih.govacs.org The outcome of a glycosylation reaction is dependent on the characteristics of both the glycosyl donor and acceptor, as well as external factors. universiteitleiden.nl Understanding the underlying mechanisms is crucial for controlling the stereoselectivity of the products.

Role of Oxocarbenium Ions and Ion Pairs (CIP, SSIP)

In many glycosylation reactions, the mechanism is thought to proceed through a highly reactive intermediate known as an oxocarbenium ion. nih.govacs.org The formation of this cation is a critical step that influences the reaction's progress. sci-hub.se However, the process is more intricate than the simple formation of a "naked" oxocarbenium ion. nih.govacs.org Instead, the reaction often involves the formation of ion pairs, where the oxocarbenium ion is closely associated with its counterion. rsc.org

These ion pairs can exist in different forms:

Contact Ion Pairs (CIP): The oxocarbenium ion and its counterion are in direct contact. glycoforum.gr.jpchemrxiv.org Nucleophilic attack on a CIP is often considered an Sɴ2-like process. glycoforum.gr.jp

Solvent-Separated Ion Pairs (SSIP): One or more solvent molecules are positioned between the oxocarbenium ion and its counterion. glycoforum.gr.jpchemrxiv.org Reactions involving SSIPs are more Sɴ1-like in character. rsc.org

The equilibrium between these ion pair states, and their relative reactivities, significantly impacts the stereochemical outcome of the glycosylation. glycoforum.gr.jp For instance, the use of glycosyl triflates as donors leads to a mixture of α- and β-anomers, which are likely in equilibrium with more reactive oxocarbenium-like species in the form of CIPs or SSIPs. nih.gov The nature of the solvent also plays a crucial role, with polar solvents favoring the formation of SSIPs and nonpolar solvents favoring CIPs. e4journal.com

| Ion Pair Type | Description | Associated Reaction Pathway | Key Influencing Factors |

|---|---|---|---|

| Contact Ion Pair (CIP) | Cation and anion are in direct contact. glycoforum.gr.jpchemrxiv.org | SN2-like glycoforum.gr.jp | Low dielectric solvents, strong ion-ion attraction. |

| Solvent-Separated Ion Pair (SSIP) | Solvent molecules are interposed between the cation and anion. glycoforum.gr.jpchemrxiv.org | SN1-like rsc.org | Polar solvents, weaker ion-ion attraction. e4journal.com |

SN1-like versus SN2-like Pathways in Glycosidic Bond Formation

The formation of a glycosidic bond can be described as occurring along a continuum between two extremes: the unimolecular Sɴ1 pathway and the bimolecular Sɴ2 pathway. nih.govacs.orguniversiteitleiden.nl

Sɴ1-like Pathway: This pathway involves the formation of a discrete oxocarbenium ion intermediate. khanacademy.orgnih.gov The reaction rate is primarily dependent on the stability of this cation. cdnsciencepub.com The planar nature of the sp2-hybridized anomeric carbon in the oxocarbenium ion allows for nucleophilic attack from either the α or β face, potentially leading to a mixture of stereoisomers. cdnsciencepub.com

Sɴ2-like Pathway: This pathway involves a single, concerted step where the nucleophile attacks the anomeric carbon as the leaving group departs. khanacademy.orgportlandpress.com This process typically results in an inversion of stereochemistry at the anomeric center. portlandpress.com

The specific pathway that dominates depends on several factors, including the reactivity of the glycosyl donor and acceptor, the nature of the solvent, and the temperature. rsc.orgcdnsciencepub.com For example, a shift from an Sɴ2-like to an Sɴ1-like mechanism can be observed with a decrease in the nucleophilicity of the acceptor. rsc.org Strong nucleophiles tend to favor an Sɴ2 reaction, while weaker nucleophiles are more likely to react through an Sɴ1-like mechanism. researchgate.net

Influence of Anomeric Effect and Stereoelectronic Control on Selectivity

The stereochemical outcome of glycosylation is significantly influenced by stereoelectronic effects, most notably the anomeric effect. e4journal.com The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, rather than the sterically less hindered equatorial position. e4journal.comacs.org This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the endocyclic oxygen and the antibonding σ* orbital of the C1-substituent bond. acs.org

This inherent preference for the α-anomer (axial) can dictate the major product formed, especially under thermodynamic control. e4journal.comcdnsciencepub.com However, the stereoselectivity is also influenced by other factors:

Solvent: Polar solvents can diminish the anomeric effect, leading to a higher proportion of the β-glycoside. e4journal.com Conversely, nonpolar solvents like dioxane and ether tend to favor the formation of α-glycosides. e4journal.com

Temperature: Higher temperatures often favor the thermodynamically more stable α-anomer, while lower temperatures can lead to the kinetically controlled β-anomer. e4journal.comcdnsciencepub.com

Protecting Groups: The nature of the protecting groups on the sugar ring can influence the conformation of the oxocarbenium ion intermediate and thus the stereochemical outcome. universiteitleiden.nl

Activation Strategies for Allyl Glycosyl Donors

Allyl glycosides are valuable glycosyl donors due to the stability of the allyl group under various conditions and its susceptibility to activation through specific chemical transformations. sci-hub.se

Halogenation-Based Activation (e.g., Allylic Bromination)

One effective strategy for activating allyl glycosides is through radical halogenation. sci-hub.senih.gov This method transforms the relatively inert allyl glycoside into a more reactive allylic halide glycoside. sci-hub.se For example, treatment with N-bromosuccinimide (NBS) can introduce a bromine atom at the allylic position, creating an activated donor that can then participate in glycosylation reactions under the influence of an acid catalyst. sci-hub.se This approach adheres to the latent-active glycosylation strategy, where a stable precursor is converted into a reactive donor in situ. nih.gov

A novel approach involves halogen-bond-assisted radical activation. nih.gov In this metal- and acid-free method, allyl glycosyl sulfones, acting as donors, form halogen bond complexes with perfluoroalkyl iodides. nih.gov Visible light irradiation then initiates a radical cascade, generating electrophilic glycosyl iodides that are trapped by nucleophiles to form 1,2-cis-glycosides stereoconvergently. nih.gov

Transition Metal-Catalyzed Activation (e.g., Iridium-Promoted Deoxyglycoside Synthesis)

Transition metal catalysis offers a powerful alternative for activating allyl and other glycal-type donors. rsc.orgrsc.org Iridium catalysts, in particular, have emerged as effective promoters for the synthesis of 2-deoxyglycosides and 2,3-unsaturated glycosides from glycal substrates. rsc.orgnih.govconsensus.app

In a typical iridium-catalyzed O-glycosylation, the Ir(I) catalyst coordinates to the glycal to form an iridium-glycal π-allyl complex intermediate. nih.gov This coordination activates the anomeric carbon. nih.gov The acceptor molecule is thought to coordinate to the iridium center before attacking the anomeric carbon in a syn-addition manner, leading to the formation of the glycosidic bond with high α-stereoselectivity. rsc.orgnih.govrsc.org The stereochemical outcome is dictated by the directing effect of the metal complex. rsc.orgnih.govrsc.org This methodology is notable for its mild reaction conditions, good functional group tolerance, and the ability to use catalytic amounts of the activator. rsc.orgrsc.org

| Activation Strategy | Reagents/Catalysts | Mechanism Highlights | Typical Products |

|---|---|---|---|

| Halogenation-Based Activation | N-bromosuccinimide (NBS), Perfluoroalkyl iodides/visible light sci-hub.senih.gov | Radical halogenation of the allyl group to form a reactive allylic halide. sci-hub.se Halogen-bond-assisted radical cascade. nih.gov | 1,2-trans-anomeric glycosides, 1,2-cis-glycosides. sci-hub.senih.gov |

| Transition Metal-Catalyzed Activation | Ir(I) catalysts rsc.orgnih.gov | Formation of an Ir(I)-glycal π-allyl complex, followed by syn-addition of the acceptor. nih.gov | 2-deoxy-α-O-glycosides, 2,3-unsaturated-α-O-glycosides. rsc.orgnih.gov |

Promoter Systems and Their Mechanistic Roles

The stereochemical outcome and efficiency of glycosylation reactions involving allyl α-D-glucopyranoside and its derivatives are significantly influenced by the choice of the promoter system. These promoters activate the glycosyl donor, facilitating the formation of the glycosidic bond. The mechanism by which these promoters operate can vary, leading to different stereoselectivities and yields.

NIS/TfOH (N-Iodosuccinimide/Trifluoromethanesulfonic acid):

This combination is a powerful tool for activating thioglycosides, including those derived from allyl glucopyranoside. The proposed mechanism involves the reaction of the thioglycoside with NIS, activated by the strong acid TfOH, to generate a highly reactive glycosyl triflate intermediate. tandfonline.comacs.org The stereochemical outcome is then determined by the subsequent reaction of this intermediate with the glycosyl acceptor. In non-participating solvents, the reaction can proceed through an SN2-like pathway, where the acceptor attacks the anomeric carbon, leading to inversion of configuration. researchgate.net For example, an α-thioglycoside would lead to a β-glycoside. However, the presence of a participating group at the C-2 position, such as a benzoyl group, can lead to the formation of a dioxolenium ion intermediate, which directs the attack of the acceptor to the opposite face, resulting in a 1,2-trans-glycoside. tandfonline.com The concentration of the reagents and the temperature can also influence the stereoselectivity, with higher concentrations sometimes leading to a decrease in 1,2-trans-selectivity due to competing SN2-like reactions. acs.org

A practical glycosylation method has been developed that uses allyl glycoside building blocks. The reactivity of the donor for glycosylation is initiated by the isomerization of its anomeric allyl protecting group into the corresponding prop-1-enyl moiety. Subsequent chemoselective activation with NIS/TfOH leads to high yields in the formation of the glycosidic bond at room temperature. researchgate.net

BF₃·Et₂O (Boron trifluoride etherate):

BF₃·Et₂O is a versatile Lewis acid promoter used in glycosylation reactions with various glycosyl donors, including trichloroacetimidates and glycosyl fluorides. researchgate.netnih.gov When used with glycosyl trichloroacetimidates, BF₃·Et₂O activates the imidate group, leading to its departure and the formation of an oxocarbenium ion intermediate. researchgate.net The stereoselectivity is then influenced by factors such as the presence of participating groups and the solvent. In the absence of a participating group, the thermodynamically more stable α-glycoside is often favored due to the anomeric effect. mdpi.com BF₃·Et₂O has been noted as a potentially better catalyst than TMSOTf for phenol (B47542) O-glycosylation, as it can suppress the formation of side products. researchgate.net It is also effective in promoting the conversion of 1,2-orthoesters, which can be intermediates in these reactions, to the corresponding 1,2-trans-O-glycosides. researchgate.net

AgOTf (Silver triflate):

Silver triflate is often used in conjunction with glycosyl halides or thioglycosides. nih.govacs.org In the Koenigs-Knorr reaction, AgOTf promotes the departure of the halide leaving group, generating a reactive oxocarbenium ion. The stereochemical outcome is again dependent on the presence of a participating group at C-2. With a participating group, the reaction proceeds via a dioxolenium ion to give the 1,2-trans product. nih.gov In some cases, the role of AgOTf may be to remove byproducts from the reaction, such as in the case of thioglycosides where it can facilitate the removal of chloride byproducts as insoluble AgCl. acs.org

TiCl₄ (Titanium tetrachloride):

Titanium tetrachloride is a strong Lewis acid that can be used to promote glycosylation and anomerization reactions. acs.orgresearchgate.net It is particularly effective in promoting the anomerization of acylated O- and S-glycosides to achieve high α:β anomer ratios. acs.orgresearchgate.net The mechanism is believed to involve the coordination of TiCl₄ to the anomeric oxygen and the ring oxygen, which facilitates the cleavage of the anomeric bond and the subsequent formation of the more thermodynamically stable α-anomer. researchgate.net TiCl₄ has been shown to be superior to SnCl₄ for achieving high α-selectivity in the anomerization of O- and S-glucuronides. acs.org The anomeric ratio is dependent on the Lewis acid, its concentration, the temperature, and the substrate. acs.orgresearchgate.net

Table 1: Mechanistic Roles of Promoter Systems in Glycosylation

| Promoter System | Typical Glycosyl Donor | Proposed Intermediate(s) | General Mechanistic Role | Key Stereochemical Influences |

|---|---|---|---|---|

| NIS/TfOH | Thioglycosides | Glycosyl triflate, Dioxolenium ion | Activates the thioglycoside for nucleophilic attack. tandfonline.comresearchgate.net | Participating group at C-2, solvent, concentration. tandfonline.comacs.org |

| BF₃·Et₂O | Trichloroacetimidates, Glycosyl fluorides | Oxocarbenium ion, 1,2-Orthoester | Lewis acid activation of the leaving group. researchgate.netresearchgate.net | Anomeric effect, participating groups, solvent. mdpi.comresearchgate.net |

| AgOTf | Glycosyl halides, Thioglycosides | Oxocarbenium ion, Dioxolenium ion | Promotes leaving group departure. nih.govacs.org | Participating group at C-2. nih.gov |

| TiCl₄ | Acylated O- and S-glycosides | Lewis acid-saccharide complex | Promotes anomerization to the thermodynamic product. acs.orgresearchgate.net | Chelation control, substrate structure. researchgate.net |

Kinetic and Thermodynamic Aspects of Allyl Glycoside Reactions

Reaction Kinetics and Rate Studies

The kinetics of glycosylation reactions involving allyl α-D-glucopyranoside derivatives are influenced by several factors, including the nature of the protecting groups on the sugar, the reactivity of the glycosyl acceptor, and the promoter system used.

Studies have shown that the rate of glycosylation can be affected by the electronic properties of the protecting groups. Electron-withdrawing groups on the glycosyl donor generally decrease the reaction rate, while electron-donating groups increase it. This is consistent with the development of positive charge at the anomeric center in the transition state. acs.org

The nucleophilicity of the glycosyl acceptor also plays a crucial role. More nucleophilic acceptors will generally react faster. rsc.org The stereoselectivity of glycosylations with benzylidene glucose donors has been shown to change significantly depending on the reactivity of the nucleophile used. rsc.org Reactive nucleophiles tend to give more of the β-linked product, while less reactive nucleophiles favor the α-product. rsc.org

Systematic studies on the glycosylation of thioglycosides with NIS/TfOH have revealed that parameters such as the amount of triflic acid catalyst can impact the stereoselectivity, suggesting an influence on the reaction kinetics and the competing reaction pathways. acs.org For instance, increasing the amount of triflic acid was found to increase the β-selectivity in certain cases. acs.org

Thermodynamic Control of Stereoselectivity

In some glycosylation reactions, the stereochemical outcome is governed by thermodynamic control, where the product distribution reflects the relative thermodynamic stability of the α- and β-anomers. The anomeric effect generally favors the formation of the α-glycoside, which is often the thermodynamically more stable isomer. mdpi.comcdnsciencepub.com

Promoter systems like TiCl₄ are particularly effective at achieving thermodynamic equilibrium. acs.orgresearchgate.net By promoting the anomerization of an initial kinetic product mixture, a high proportion of the more stable α-anomer can be obtained. acs.org The equilibrium ratio is not determined by the free glycoside but by a complex of the saccharide residue bound to the Lewis acid. acs.orgresearchgate.net

The choice of solvent can also influence the thermodynamic control of stereoselectivity. cdnsciencepub.com For instance, in some systems, ethereal solvents like THF and Et₂O can favor α-selectivity. cdnsciencepub.com This is thought to be due to the stabilization of the β-anomer of a key intermediate, which then leads to the α-product. cdnsciencepub.com In contrast, a change from kinetic to thermodynamic control has been observed in some stereochemical editing reactions, enabling the conversion of one isomer to a more stable one. acs.org

Cation Clock Reactions in Glycosylation

Cation clock reactions are a powerful tool for studying the kinetics and mechanisms of glycosylation reactions. nih.govnih.gov These reactions involve the use of a glycosyl donor that contains a "clock" moiety, typically a cyclopropyl (B3062369) or an allyl silane (B1218182) group, which can undergo a characteristic unimolecular rearrangement upon formation of a cationic intermediate. nih.gov The rate of this rearrangement is known, and by comparing the amount of rearranged product to the amount of glycosylation product, the lifetime of the cationic intermediate can be estimated.

This methodology has been used to distinguish between different glycosylation mechanisms. For example, a short-lived intermediate, as indicated by little or no rearrangement of the clock, would suggest a more SN2-like mechanism. Conversely, a long-lived intermediate, allowing for significant rearrangement, would point towards a more SN1-like pathway with a discrete oxocarbenium ion intermediate. nih.govacs.org

Cation clock experiments have provided evidence for different mechanisms for the formation of α- and β-anomers in mannosylation reactions. nih.gov They have also been used to demonstrate that O-glycosylation reactions have a stronger concentration dependence than C-glycosylation reactions, which is consistent with a more associative, SN2-like character for the former. nih.gov These studies have been instrumental in refining our understanding of the continuum of glycosylation mechanisms, from purely SN1 to SN2. nih.govacs.org

Polymerization and Advanced Materials Science Applications of Allyl α D Glucopyranoside

Allyl α-D-Glucopyranoside as a Monomer in Polymer Synthesis

Allyl α-D-glucopyranoside is a valuable monomer for creating glycopolymers, which are polymers with pendant carbohydrate groups. The presence of the allyl group allows for polymerization through various mechanisms, leading to materials that are both biocompatible and have potential in advanced materials science.

Radical Addition Polymerization

Radical polymerization of allyl monomers like allyl α-D-glucopyranoside can be initiated by radical species. However, a common issue is degradative chain transfer, where a hydrogen atom is abstracted from the allyl group. nih.gov This creates a very stable radical that is slow to re-initiate polymerization, often resulting in polymers with low molecular weight. nih.gov One proposed mechanism to explain the polymerization of allyl ethers involves a radical-mediated cyclization (RMC). acs.org This process starts with the abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with another monomer to form a five-membered ring. nih.govacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and narrow size distributions. This method has been successfully used for the polymerization of allyl α-D-glucopyranoside (α-Glu). rsc.org In one-pot synthesis, a hydrophilic glycomonomer, α-Glu, was polymerized using a RAFT agent to create a macro-sugar chain. rsc.org This chain then acted as a macro-RAFT agent for the subsequent polymerization of a hydrophobic monomer like styrene (B11656), resulting in core-shell nanoparticles with a polystyrene core and a glycopolymer shell. rsc.org The size and morphology of these particles can be tuned by adjusting the length of the macro-sugar chain and the concentration of the glycomonomer. rsc.org

Ring-Opening Polymerization of α-D-Glucopyranose 1,2,4-Orthopivalate Derivatives

Ring-opening polymerization of α-D-glucopyranose 1,2,4-orthopivalate derivatives is a method to produce stereoregular (1→4)-β-D-glucopyranans, which are cellulose (B213188) derivatives. acs.orgnih.gov The substituents on the glucose ring, particularly at the 3-O and 6-O positions, significantly influence the stereoregularity of the resulting polysaccharide. acs.org For instance, benzyl (B1604629) groups at the 3-O position lead to stereoregular polymers, whereas a pivaloyl group at the same position does not. acs.org The use of a 3-O-allyl group as a protective group has been shown to be effective in producing these stereoregular cellulose derivatives. nih.govresearchgate.net Various orthopivalate derivatives with different protective groups have been synthesized and polymerized to study these effects. acs.orgresearchgate.net

Cationic Ring-Opening Polymerization of Anhydro-Sugar Derivatives

Cationic ring-opening polymerization (cROP) of anhydro-sugar derivatives, such as the biomass-derived levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), is a powerful method for synthesizing stereoregular polysaccharides. nsf.gov This process can be catalyzed by biocompatible metal triflates, offering a greener alternative to previously used toxic catalysts. nsf.gov Computational studies have shown that the ring-opening of levoglucosan derivatives preferentially occurs at the 1,6-anhydro linkage, leading to the formation of 1,6-α-glycosidic bonds in a regio- and stereo-specific manner. nsf.gov This method has been used to polymerize various substituted 1,6-anhydro-β-D-glucopyranose monomers, resulting in highly stereoregular polymers. researchgate.net

Synthesis and Characterization of Glycopolymers and Copolymers

The synthesis of glycopolymers and copolymers from allyl α-D-glucopyranoside and its derivatives allows for the creation of materials with a wide range of properties, combining the characteristics of both the carbohydrate and the polymer backbone.

Homopolymerization of Allyl α-D-Glucopyranoside

The homopolymerization of allyl α-D-glucopyranoside can be challenging but has been achieved. For instance, the copolymerization of an acetylated derivative, Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, with styrene has been successfully carried out using radical addition polymerization with benzoyl peroxide as an initiator. uobaghdad.edu.iquobaghdad.edu.iq The resulting copolymer structure was confirmed using FT-IR and NMR spectroscopy. uobaghdad.edu.iquobaghdad.edu.iq The molecular weight of the copolymer was determined using viscosity measurements and the Mark-Houwink equation. uobaghdad.edu.iquobaghdad.edu.iq The thermal properties of such copolymers have also been investigated using techniques like Differential Scanning Calorimetry (DSC). uobaghdad.edu.iquobaghdad.edu.iq

Data Tables

Table 1: Polymerization Methods and Resulting Polymers

| Polymerization Method | Monomer | Key Features | Resulting Polymer Type |

| Radical Addition Polymerization | Allyl α-D-Glucopyranoside | Prone to degradative chain transfer, potentially leading to low molecular weight polymers. nih.gov | Homopolymers and Copolymers |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Allyl α-D-Glucopyranoside | Controlled polymerization, enabling defined molecular weights and architectures like core-shell nanoparticles. rsc.org | Well-defined homopolymers and block copolymers |

| Ring-Opening Polymerization | α-D-Glucopyranose 1,2,4-Orthopivalate Derivatives | Produces stereoregular (1→4)-β-D-glucopyranans (cellulose derivatives). acs.orgnih.gov | Stereoregular Polysaccharides |

| Cationic Ring-Opening Polymerization | Anhydro-Sugar Derivatives (e.g., Levoglucosan) | Yields stereoregular 1,6-α-linked polysaccharides. nsf.gov | Stereoregular Polysaccharides |

Copolymers with Styrene, Acrylamide (B121943), and Vinyl Acetate (B1210297)

Allyl α-D-glucopyranoside (AαG) is a versatile monomer that can be copolymerized with various vinyl monomers to produce functional polymers with tailored properties. The copolymerization of AαG with commodity monomers like styrene, acrylamide, and vinyl acetate has been explored to incorporate the desirable characteristics of carbohydrates, such as hydrophilicity and biodegradability, into conventional polymers. uobaghdad.edu.iqroyalsocietypublishing.org

The reactivity of the allyl group in AαG is a critical factor in these copolymerizations. Generally, allyl monomers exhibit lower reactivity compared to vinyl monomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a less reactive allylic radical. researchgate.net This can influence the copolymer composition and molecular weight.

In the copolymerization of a protected form of AαG, specifically 3,4,6-tri-O-acetyl-α-D-glucopyranosylallyl, with styrene, the resulting copolymer was found to have a low incorporation of the sugar unit. uobaghdad.edu.iq This suggests that the styryl radical has a strong preference for adding to a styrene monomer over the allyl glucoside monomer. The resulting copolymers, after deacetylation, can be more biodegradable and environmentally friendly than polystyrene alone. uobaghdad.edu.iq

Copolymerization with acrylamide yields water-soluble glycopolymers. tandfonline.com These copolymers are of interest for biomedical applications due to the biocompatibility of both acrylamide and glucose units. The introduction of the sugar moiety can also enhance the biodegradability of the polyacrylamide backbone. tandfonline.com

The copolymerization of AαG with vinyl acetate has also been investigated. The resulting copolymers, after hydrolysis of the acetate groups to form vinyl alcohol units, are water-soluble and feature pendant glucose moieties. These materials have potential applications as biodegradable surfactants and in personal care products. d-nb.info

Table 1: Interactive Data Table of Allyl α-D-Glucopyranoside Copolymers

| Comonomer | Polymerization Method | Key Properties of Copolymer | Potential Applications |

| Styrene | Radical Polymerization | Increased biodegradability compared to polystyrene. uobaghdad.edu.iq | Eco-friendly plastics, packaging materials. uobaghdad.edu.iq |

| Acrylamide | Radical Polymerization | Water-soluble, biocompatible, potentially biodegradable. tandfonline.com | Hydrogels, drug delivery, biomedical materials. tandfonline.com |

| Vinyl Acetate | Radical Polymerization | Water-soluble (after hydrolysis), biodegradable. d-nb.info | Biodegradable surfactants, personal care products. d-nb.info |

Synthesis of Glycopolymer-Based Colloidal Particles with Tunable Morphology

Glycopolymer-based colloidal particles are of significant interest due to their potential in various biomedical and materials science applications. These particles, which present carbohydrate moieties on their surface, can be synthesized with controlled sizes and morphologies. rsc.orgrsc.org

One effective method for their preparation is the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgrsc.org This technique allows for the synthesis of well-defined block copolymers which can then self-assemble into colloidal particles. For instance, a hydrophilic glycopolymer block derived from allyl α-D-glucopyranoside can be synthesized first, acting as a macro-RAFT agent for the subsequent polymerization of a hydrophobic monomer like styrene. rsc.orgrsc.org

The resulting amphiphilic block copolymer, consisting of a polystyrene (PS) block and a glycopolymer (GP) block, self-assembles in a selective solvent (e.g., water) to form core-shell colloidal particles. rsc.orgrsc.org The hydrophobic polystyrene forms the core, while the hydrophilic glycopolymer forms the shell, exposing the glucose units to the surrounding aqueous environment. rsc.orgrsc.org

The morphology and size of these particles are tunable by varying the polymerization conditions. rsc.orgrsc.org Key parameters that can be adjusted include:

Monomer Concentration: The concentration of the hydrophilic sugar monomer in the feed affects the number of micelles formed, which in turn determines the final particle size. Higher sugar content leads to a larger number of smaller micelles and consequently smaller particles. rsc.orgrsc.org

These particles have been characterized using techniques like Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), which have confirmed their spherical, core-shell morphology. rsc.org The presence of carbohydrates on the surface makes these particles promising candidates for applications involving specific biological recognition, such as in biosensors and targeted drug delivery. rsc.org

Table 2: Interactive Data Table of Factors Affecting Glycopolymer Colloidal Particle Morphology

| Parameter | Effect on Particle Morphology | Reference |

| Macro-RAFT Agent Chain Length | Influences the core-shell dimensions and overall particle size. | rsc.orgrsc.org |

| Hydrophilic Monomer Concentration | Affects the number and size of micelles, leading to tunable final particle sizes. | rsc.orgrsc.org |

Macromolecular Design and Structural Control in Glycopolymers

Stereoregular Polysaccharide Synthesis (e.g., (1→4)-β-D-Glucopyranans)

The synthesis of stereoregular polysaccharides, which mimic the precise structures of natural polysaccharides like cellulose, is a significant challenge in polymer chemistry. While direct polymerization of allyl α-D-glucopyranoside typically does not yield stereoregular structures, other synthetic strategies using glucose-derived monomers have been successful.

One notable approach involves the cationic ring-opening polymerization of 1,2,4-orthopivalate derivatives of α-D-glucopyranose. acs.orgnih.gov In this method, the use of a 3-O-allyl protecting group on the glucose orthoester monomer has been shown to be effective in producing stereoregular (1→4)-β-D-glucopyranans, which are synthetic analogues of cellulose. acs.orgnih.gov The polymerization is typically initiated with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), at low temperatures. acs.orgnih.gov

The electronic properties of the substituents on the glucose monomer have been found to be a crucial factor in achieving stereoregularity. acs.orgresearchgate.net The polymerization proceeds to give the desired (1→4)-β-linkages with high fidelity. acs.orgnih.govresearchgate.net This method provides a pathway to synthetic polysaccharides with well-defined structures, which is essential for studying structure-property relationships and for developing new materials with specific functions. researchgate.net

While this specific example does not directly polymerize allyl α-D-glucopyranoside itself to form the main chain, it demonstrates the utility of the allyl group as a protecting group in the synthesis of stereoregular polysaccharides.

Tunable Polymer Architectures and Molecular Weight Control

The ability to control the molecular weight and architecture of glycopolymers is crucial for tailoring their properties for specific applications. Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be powerful tools for achieving this control in the polymerization of monomers like allyl α-D-glucopyranoside. rsc.orgrsc.orgresearchgate.net

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). rsc.orgrsc.org This is achieved by using a chain transfer agent to mediate the polymerization, leading to a "living" or controlled process. This technique has been successfully used to polymerize allyl α-D-glucopyranoside to create hydrophilic macro-RAFT agents. rsc.orgrsc.org

Furthermore, RAFT polymerization enables the synthesis of various complex polymer architectures:

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers can be created. For example, an AαG-based glycopolymer block can be chain-extended with a hydrophobic monomer like styrene to form amphiphilic block copolymers that self-assemble into micelles or nanoparticles. rsc.orgrsc.org

Star Polymers: Using a multifunctional RAFT agent, star-shaped glycopolymers can be synthesized.

Graft Copolymers: Glycopolymer chains can be grafted onto or from a polymer backbone.

The precise control over molecular weight and architecture afforded by techniques like RAFT is essential for the rational design of functional glycopolymers for applications in areas such as drug delivery, biosensing, and advanced materials. mdpi.comrsc.orgfrontiersin.org

Functional Materials Derived from Allyl α-D-Glucopyranoside

Bio-based Polymers for Sustainable Applications

The increasing demand for sustainable materials has driven research into polymers derived from renewable resources, with allyl α-D-glucopyranoside being a prominent bio-based monomer. royalsocietypublishing.orgresearchgate.net Polymers synthesized from AαG are attractive alternatives to petroleum-based plastics due to their potential biodegradability and biocompatibility. uobaghdad.edu.iqmdpi.com

The incorporation of glucose units into polymer chains can render the materials susceptible to enzymatic degradation, offering a solution to the environmental persistence of conventional plastics. uobaghdad.edu.iqmdpi.comresearchgate.net For example, copolymers of AαG with monomers like styrene have been shown to be more prone to thermal decomposition than pure polystyrene, indicating enhanced biodegradability. uobaghdad.edu.iq This makes them suitable for applications where the material is intended to break down after its useful life.

The versatile chemistry of AαG allows for its use in a variety of sustainable applications:

Biodegradable Plastics: Copolymers of AαG can be used to create more environmentally friendly plastics for packaging and other disposable items. uobaghdad.edu.iq

Adhesives and Coatings: The hydrophilic and biocompatible nature of these polymers makes them suitable for use as adhesives and coatings, particularly for cellulosic substrates like paper and wood. royalsocietypublishing.org

Biomedical Materials: The biocompatibility of glucose-containing polymers opens up possibilities for their use in drug delivery systems, tissue engineering scaffolds, and other biomedical devices. tandfonline.comchinesechemsoc.org

The development of cost-effective and scalable methods for producing AαG and its polymers is a key factor in realizing their full potential as sustainable materials for a circular economy. researchgate.netmdpi.com

Applications in Adhesion and Consolidation for Cultural Heritage

The use of synthetic polymers in the conservation of cultural heritage artifacts has been a common practice for decades. However, concerns regarding the long-term stability, compatibility with original materials, and environmental impact of petroleum-based products have driven research towards sustainable alternatives. Allyl α-D-glucopyranoside has emerged as a key monomer in the development of "green" consolidants and adhesives, particularly for cellulosic materials like wood and paper. royalsocietypublishing.orgnih.govresearchgate.net The inherent properties of this carbohydrate-based molecule, such as its high affinity and compatibility with cellulose, make its derived polymers particularly suitable for treating fragile historical artifacts. royalsocietypublishing.orgnih.govresearchgate.net

Research has focused on synthesizing copolymers of allyl saccharides with other monomers to create materials with tailored properties for conservation needs. royalsocietypublishing.orgnih.gov These bio-based polymers are designed to strengthen degraded materials without requiring harsh solvents or complex application procedures, aligning with the principles of sustainable chemistry. researchgate.net The goal is to develop consolidants that can effectively reinforce the structure of aged paper or waterlogged wood while being reversible and stable over time. mdpi.comresearchgate.net

Studies have demonstrated the effectiveness of copolymers derived from saccharides for treating cellulosic cultural heritage items. royalsocietypublishing.orgresearchgate.net Copolymers of allyl saccharides and vinyl alcohol, for instance, have shown significant promise. researchgate.netunifi.it The saccharide component enhances the polymer's affinity for the cellulose substrate, while the vinyl alcohol component contributes to the mechanical strength of the consolidant. unifi.it

For paper conservation, these copolymers have been investigated as strengthening agents for documents weakened by acid-catalyzed hydrolysis, a primary degradation mechanism for cellulose. researchgate.netunifi.it Research indicates that these biopolymers can improve the mechanical properties of degraded paper. unifi.it When tested against commercially available consolidants like Klucel G®, a hydroxypropyl cellulose, the new biopolymers have shown comparable or superior performance in some cases. unifi.it

In the context of waterlogged archaeological wood, which is extremely fragile and prone to collapse upon drying, consolidants are crucial for stabilization. mdpi.comresearchgate.net An allyl α,α′-trehalose/vinyl alcohol (ATR/VOH) copolymer was assessed as a consolidant for highly degraded wood samples. researchgate.net The study evaluated key physical properties before and after treatment, demonstrating the copolymer's ability to penetrate the wood structure and improve its density. researchgate.net However, the reversibility of the treatment—a critical factor in conservation ethics—was found to be lower than that of other bio-based polymers like oligoamides under the tested conditions. mdpi.comresearchgate.net

The following tables summarize key research findings on the application of allyl saccharide-based copolymers in cultural heritage conservation.

Table 1: Performance of Allyl Saccharide/Vinyl Alcohol Copolymer on Degraded Paper

| Parameter | Description | Findings | Reference |

|---|---|---|---|

| Objective | To evaluate new biopolymers for strengthening acidic and degraded paper artifacts. | Copolymers of allyl α,α'-trehalose and vinyl acetate were synthesized and subsequently hydrolyzed to produce allyl saccharide/vinyl alcohol copolymers. | researchgate.netunifi.it |

| Methodology | The efficacy of the copolymers was assessed through mechanical tests on degraded paper samples. | The performance was compared to Klucel G®, a widely used cellulose derivative in paper conservation. | unifi.it |

| Results | The saccharide-based copolymers demonstrated improved affinity and compatibility with the cellulosic paper substrate. | The selected copolymer was effective in strengthening the degraded paper. | researchgate.netunifi.it |

| Significance | Provides a sustainable and effective alternative to conventional, non-renewable consolidants for paper conservation. | The synthetic procedure aligns with the principles of Green Chemistry. | researchgate.net |

Table 2: Evaluation of Allyl Saccharide/Vinyl Alcohol Copolymer as a Wood Consolidant

| Parameter | Description | Findings | Reference |

|---|---|---|---|

| Objective | To assess the performance of new bio-based polymers as consolidants for waterlogged archaeological wood. | An allyl α,α′-trehalose/vinyl alcohol (ATR/VOH) copolymer was selected for evaluation. | researchgate.net |

| Methodology | The study measured the affinity for wood, reversibility, and physical properties (Maximum Water Content, Basic Density, Volumetric Shrinkage) of treated wood samples. | The ATR/VOH copolymer was compared with three different oligoamides. | researchgate.net |

| Results | The ATR/VOH copolymer showed good affinity for degraded wood and a positive effect on reducing water content and increasing density. | The reversibility of the ATR/VOH copolymer treatment was found to be lower than that of the tested oligoamides. | mdpi.comresearchgate.net |

| Significance | Demonstrates the potential of allyl saccharide-based copolymers for wood consolidation but highlights the need for further optimization, particularly concerning reversibility. | Contributes to the development of bio-based consolidants for the preservation of highly degraded wooden artifacts. | researchgate.net |

Structural Elucidation, Conformational Analysis, and Theoretical Chemistry

Advanced Spectroscopic Characterization

The molecular structure and properties of Allyl α-D-Glucopyranoside and its derivatives are primarily determined through a combination of sophisticated spectroscopic and analytical methods. These techniques provide a detailed picture of the compound's atomic connectivity, functional groups, purity, and the morphology of its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Relaxation Studies)

NMR spectroscopy is a cornerstone for the structural verification of Allyl α-D-Glucopyranoside derivatives. While detailed spectra for the unprotected parent compound are not extensively published, data for various protected analogues are available and crucial for confirming synthetic outcomes. For instance, the synthesis of cis-(1→3)-glycosides of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside was confirmed using both ¹H and ¹³C NMR spectroscopy. nih.gov

Similarly, the structures of complex derivatives, such as those used as building blocks for rare deoxyamino sugars, are routinely verified by ¹H and ¹³C NMR. rsc.orgtandfonline.com

Interactive Table 1: Example ¹H and ¹³C NMR Data for an Allyl Glucopyranoside Derivative Note: The following data is for Allyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside, a related allyl glycoside, as detailed spectral data for the specific title compound is not readily available in the cited literature.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.36-7.25 | m | Aromatic Protons |

| ¹H | 5.84 | m | -OCH₂CH =CH₂ |

| ¹H | 5.20 | dq, J = 17.2, 1.7 | -OCH₂CH=CH ₂ (trans) |

| ¹H | 5.14 | ddt, J = 10.4, 1.7, 1.3 | -OCH₂CH=CH ₂ (cis) |

| ¹H | 4.80 | d, J = 1.8 | H-1 (Anomeric) |

| ¹³C | 138.7 - 127.39 | - | Aromatic Carbons |

| ¹³C | 95.8 | - | C-1 (Anomeric) |

| ¹³C | 80.4 - 68.9 | - | Sugar Ring Carbons (C2-C6) |

| Data sourced from a study on related allyl glycosides. rsc.org |

Infrared (IR) Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is consistently used to identify the functional groups present in Allyl α-D-Glucopyranoside and its derivatives. The spectra typically confirm the presence of hydroxyl (-OH), C-H, C-O, and the characteristic C=C bond of the allyl group. tandfonline.comrsc.org For example, in the analysis of related allyl glycosides, characteristic absorption bands are observed for O-H stretching, C-H stretching of the pyranose ring and allyl group, and C=C stretching of the alkene. researchgate.net

Interactive Table 2: Typical FT-IR Absorption Bands for Allyl Glycosides

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3064 | C-H Stretch | Alkene (=C-H) |

| 2855 - 2974 | C-H Stretch | Alkane (-C-H) |

| ~1639 | C=C Stretch | Alkene (Allyl Group) |

| 1028 - 1147 | C-O Stretch | Ether, Alcohol |

| Data compiled from studies on various allyl glycosides. rsc.orgresearchgate.net |

High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Reaction Monitoring

Both TLC and HPLC are indispensable tools for monitoring the progress of chemical reactions involving Allyl α-D-Glucopyranoside and its derivatives.

Thin Layer Chromatography (TLC): TLC is routinely used to track the consumption of starting materials and the formation of products during synthesis. For example, in the synthesis of deoxyamino sugar building blocks from glucosamine (B1671600) derivatives, reactions were monitored by TLC using specific solvent systems like toluene/ethyl acetate (B1210297), with reported Rƒ values for starting materials and products. acs.orgnih.gov The completion of reactions, such as the introduction of an iodo group or subsequent reduction, is readily visualized on TLC plates. acs.orgnih.govmdpi.com

High Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of reaction progress and is used for purity assessment. A reverse-phase (RP) HPLC method has been described for the analysis of O-Allyl-alpha-D-glucose. sielc.com The method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for mass spectrometry compatibility). sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The synthesis of copolymers has also been followed by HPLC. uobaghdad.edu.iq

Electron Microscopy Techniques (FE-SEM, TEM, AFM) for Polymer Morphology

Electron microscopy is utilized to study the morphology of polymers and materials derived from Allyl α-D-Glucopyranoside.

Scanning Electron Microscopy (SEM): SEM has been used to investigate the morphology of latex particles synthesized by the emulsion copolymerization of an allyl-modified glucose monomer with styrene (B11656). nih.gov The resulting SEM images showed the coagulation of the poly(allyl-α-d-glucopyranose/styrene) latex colloids, particularly in the presence of salts or the protein Concanavalin A, which binds to the glucose units and induces agglutination. nih.govresearchgate.net

No specific studies utilizing Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) for polymers of Allyl α-D-Glucopyranoside were identified in the reviewed sources.

Confocal Raman Imaging

Within the scope of the reviewed literature, there is no specific mention of the application of Confocal Raman Imaging for the characterization of Allyl α-D-Glucopyranoside or its polymers.

X-ray Crystallography for Conformation Prediction

While a crystal structure for the parent Allyl α-D-Glucopyranoside is not described in the provided sources, X-ray crystallography has been successfully applied to its protected derivatives to unambiguously determine their three-dimensional structure and stereochemistry.

For example, the crystal structure of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was determined to confirm its β-anomeric configuration. iucr.org The analysis also revealed a nearly perpendicular orientation between the phthalimido group and the pyranose ring. iucr.org Similarly, the crystal structure of β-1-O-allyl-2-desoxy-2-acetmido-3,4,6-triacetyl-D-glucopyranoside has been reported. researchgate.net These studies are critical for confirming the outcomes of stereoselective glycosylation reactions and understanding the conformational preferences of these important synthetic intermediates. iucr.org

Conformational Analysis and Dynamics

The three-dimensional structure and dynamic behavior of Allyl α-D-Glucopyranoside in solution are governed by the inherent flexibility of the pyranose ring, the orientation of its substituents, and the rotational freedom around the glycosidic bond.

Chair and Skew-Boat Conformational States of Glucopyranose Rings

The six-membered glucopyranose ring is not planar and, like cyclohexane, can adopt several conformations to minimize steric and torsional strain. uni-kiel.deunicamp.br The most stable and predominant of these is the chair conformation. uni-kiel.deunicamp.br For D-glucopyranose derivatives, two primary chair conformations are possible: the ⁴C₁ and ¹C₄ forms. uni-kiel.decazypedia.org In the ⁴C₁ conformation, the majority of the bulky substituents, including the hydroxymethyl and hydroxyl groups, occupy equatorial positions, which minimizes unfavorable 1,3-diaxial interactions. uni-kiel.de The ¹C₄ conformation, in contrast, forces these substituents into axial positions, leading to significant van der Waals repulsion and rendering it energetically unfavorable. uni-kiel.de The free energy difference between the two chair forms for β-D-glucopyranose is approximately 25 kJ/mol, meaning the ⁴C₁ conformation is almost exclusively observed in solution via NMR spectroscopy. uni-kiel.de

Other higher-energy conformations include boat (B) and skew-boat (S) forms. cazypedia.orgnih.gov The boat conformation is generally a high-energy transition state, while the skew-boat represents a local energy minimum, though it is still significantly less stable than the chair form by about 20 kJ/mol. uni-kiel.deqmul.ac.uk Theoretical calculations have identified stable minimum energy boat and skew-boat conformers for α- and β-D-glucopyranose, but their energies are approximately 4-15 kcal/mol higher than the global minimum ⁴C₁ chair conformation. nih.gov Consequently, Allyl α-D-Glucopyranoside is expected to exist overwhelmingly in the ⁴C₁ chair conformation.

Molecular Dynamics Studies via NMR Relaxation

While specific NMR relaxation data for Allyl α-D-Glucopyranoside is not extensively detailed in the surveyed literature, studies on analogous compounds provide a clear framework. For instance, ¹³C NMR relaxation studies have been successfully employed to characterize the global and internal molecular dynamics of glycopolymers containing allyl-glycoside units, specifically poly(acrylamide-co-allyl 2-acetamido-2-deoxy-D-glucopyranoside). researchgate.netcdnsciencepub.com Such analyses allow for the determination of correlation times that describe the rates of motion for different parts of the molecule, revealing the dynamic nature of the sugar moiety and the influence of its polymeric environment. researchgate.net

Influence of Substituents and Linkages on Conformational Behavior

The conformational equilibrium of a glucopyranoside is sensitive to the nature and position of its substituents and the stereochemistry of its linkages. The orientation around the glycosidic bond (C1-O1) is influenced by the exo-anomeric effect, which describes the preference for a specific staggered rotamer. iupac.org For α-glycosides like Allyl α-D-Glucopyranoside, this effect, combined with steric considerations, governs the torsional angles (Φ) of the glycosidic linkage. iupac.org

Rotamer/Conformer Existence in Solution

In solution, glycosides like Allyl α-D-Glucopyranoside exist not as a single static structure but as an equilibrium of multiple, rapidly interconverting conformers. nih.gov This flexibility primarily arises from rotation around single bonds, particularly the glycosidic bond (C1-O-allyl) and the exocyclic C5-C6 bond. nih.gov

Rotation around the C5-C6 bond (defined by the ω torsion angle) leads to three principal staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.govnih.gov For glucopyranosides, the conformational equilibrium is typically dominated by the gg and gt rotamers, with the tg conformer being significantly less populated due to steric hindrance. nih.govnih.gov The precise distribution depends on factors such as the anomeric configuration, solvent polarity, and the nature of other substituents. nih.govnih.gov NMR studies on methyl α-D-glucopyranoside in water, for example, indicate a rotamer population ratio (gt:gg) of approximately 40:60. nih.gov The existence of these distinct rotameric states in solution can be confirmed through advanced NMR experiments, such as 1D and 2D NOESY/EXSY, which can distinguish between rapidly equilibrating conformers. researchgate.net

Computational Chemistry and Molecular Modeling

Theoretical methods provide powerful tools for investigating the structures, energies, and properties of carbohydrates at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust computational method for studying the conformational preferences and electronic properties of carbohydrates. researchgate.net DFT calculations allow for the accurate optimization of molecular geometries and the determination of the relative energies of different conformers. nih.gov

Studies using DFT at the B3LYP/6-311++G** level of theory have been performed on α- and β-D-glucopyranose to map their potential energy surfaces. nih.gov These calculations confirm that the ⁴C₁ chair is the global energy minimum. The ¹C₄ chair conformers are calculated to be 5-10 kcal/mol higher in energy. nih.gov Stable boat and skew-boat conformations were also located, with energies ranging from approximately 4 to 15 kcal/mol above the ⁴C₁ chair. nih.gov The energy barriers for the rotation of the hydroxymethyl group have also been calculated, yielding values of approximately 3.7-5.8 kcal/mol. nih.gov

DFT is also applied to understand reactivity and electronic structure in related molecules. For instance, DFT calculations have been used to investigate the polymerization mechanism of allyl ether monomers and to analyze the chemical reactivity of other allyl-containing compounds like allyl mercaptan. acs.orgmdpi.com For complex glycosides, DFT can help elucidate the influence of modifications, such as sulfation, on conformational behavior, as demonstrated in studies of glucuronic acid-containing disaccharides. researchgate.net These examples highlight the utility of DFT in providing detailed mechanistic and structural insights that would be difficult to obtain solely through experimental means.

Table 1: Relative Energies of D-Glucopyranose Conformers from DFT Calculations This table presents the relative electronic energies of various conformations of α-D-glucopyranose compared to the most stable ⁴C₁ chair conformation, as determined by Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level.

| Conformation | Relative Electronic Energy (kcal/mol) |

| ⁴C₁ Chair | 0.00 |

| ¹C₄ Chair | 5 - 10 |

| Boat (B) | 4 - 15 |

| Skew-Boat (S) | 4 - 15 |

| Data sourced from theoretical calculations on D-glucopyranose. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have emerged as a critical tool for studying chemical reactions and molecular interactions within large biological systems like enzymes. researchgate.netmpg.de This method combines the accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the substrate and key active site residues) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the enzyme and solvent). nih.govnih.gov This dual approach allows for the detailed investigation of electronic rearrangements during catalysis, which is impossible with MM methods alone, while remaining computationally feasible for enzyme-sized systems. researchgate.net

In the context of Allyl α-D-Glucopyranoside, QM/MM simulations can provide profound mechanistic insights. For instance, studies on glycoside hydrolases utilize these simulations to map the enzymatic reaction pathways. Research on the deglycosylation step of a retaining β-glucosidase, which proceeds through an oxocarbenium ion intermediate, has been elucidated using QM/MM methods. core.ac.uk Similarly, QM/MM metadynamics have been employed to understand how enzymes like α-glucosidases accommodate and process substrates such as Allyl α-D-Glucopyranoside. core.ac.uk These simulations can reveal the precise roles of active site amino acid residues, the distortion of the glucopyranoside ring along the reaction coordinate, and the energetics of transition states. mpg.de

Table 1: Typical QM/MM Simulation Setup for an Enzyme-Allyl α-D-Glucopyranoside Complex

| Parameter | Description | Typical Implementation |

| QM Region | The part of the system treated with quantum mechanics. It includes atoms directly involved in bond making/breaking. | Allyl α-D-Glucopyranoside, the side chains of catalytic residues (e.g., Asp, Glu), and a bridging water molecule. |

| QM Method | The level of theory used for the QM region. | Density Functional Theory (DFT) with functionals like B3LYP or M06-2X. |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d) or larger for better accuracy. |

| MM Region | The remainder of the system treated with classical mechanics. | All other protein atoms, solvent (water) molecules, and counter-ions. |

| MM Force Field | The set of parameters used to describe the potential energy of the MM region. | AMBER, CHARMM, or GROMOS. |

| Boundary Treatment | The method for handling the interface between the QM and MM regions, especially across covalent bonds. | Link atom approach (e.g., a hydrogen atom is added to the QM region to saturate the dangling bond). |

| Simulation Type | The specific computational experiment being performed. | Potential energy surface scanning, transition state search, or metadynamics to explore reaction coordinates and free energy landscapes. |

Enzyme Homology Modeling for Mechanistic Insight

Enzyme homology modeling is a computational technique used to generate a three-dimensional structure of a target protein when its experimental structure is unknown but the structure of a related homologous protein (the template) is available. csus.edu This method is particularly valuable for understanding the mechanistic details of enzymes that synthesize or hydrolyze glycosides like Allyl α-D-Glucopyranoside, such as glycosyltransferases and glycoside hydrolases. researchgate.netwhiterose.ac.uk

The process involves identifying a suitable template protein with a high degree of sequence similarity, aligning the target and template sequences, building the 3D model of the target, and then refining and validating the model. csus.edu Once a reliable model of an α-glucosidase or a relevant glycosyltransferase is built, it can be used to perform docking studies with Allyl α-D-Glucopyranoside. These studies predict the most likely binding pose of the substrate in the enzyme's active site. researchgate.net

Further analysis of the modeled complex provides critical mechanistic insights. For example, homology models have been used to study how allylic cyclitol inhibitors bind to α-glucosidases. nih.gov The models can reveal key hydrogen-bonding networks and steric interactions between the substrate and active site residues, explaining the enzyme's specificity and catalytic mechanism. nih.gov By examining the modeled active site, researchers can identify which amino acid residues likely act as the catalytic nucleophile and the general acid/base, which is fundamental to understanding the enzymatic reaction. whiterose.ac.uk

Table 2: Process of Enzyme Homology Modeling for Mechanistic Analysis

| Step | Objective | Details and Significance |

| 1. Template Selection | Identify a suitable known protein structure to serve as a blueprint. | A template with high sequence identity (>30%) is chosen from protein databases (e.g., PDB) to ensure structural accuracy. For an enzyme acting on Allyl α-D-Glucopyranoside, a known α-glucosidase structure would be ideal. |

| 2. Sequence Alignment | Align the amino acid sequence of the target enzyme with the template sequence. | This is a critical step that maps the residues of the target onto the template structure. Accurate alignment of conserved active site motifs is essential. |

| 3. Model Building | Construct the 3D coordinates for the target protein's backbone and side chains. | Software uses the aligned template's coordinates to build the model, paying special attention to inserting or deleting loops where sequences differ. |

| 4. Loop Modeling | Build the structures for regions where the target and template sequences do not align (insertions/deletions). | These regions are often on the protein surface and can be computationally challenging to model accurately. |

| 5. Model Refinement & Validation | Optimize the geometry of the model to minimize energy and correct stereochemical errors. | The final model is assessed using tools that check for proper bond lengths, angles, and overall structural plausibility (e.g., Ramachandran plots). |

| 6. Mechanistic Study | Use the validated model for docking and simulation. | Allyl α-D-Glucopyranoside is docked into the active site to predict binding orientation and identify key interactions, providing hypotheses about the catalytic mechanism. nih.gov |

Potential Energy Contour Map Calculations for Conformational Flexibility

The biological activity of Allyl α-D-Glucopyranoside is intrinsically linked to its conformational flexibility, particularly the orientation of the allyl group relative to the glucopyranose ring. This flexibility is defined by the torsion angles (also known as dihedral angles) of the glycosidic bond. For an α-glycoside, these are typically denoted as φ (phi) and ψ (psi). The φ angle is defined by the atoms O5-C1-O1-C(allyl), and the ψ angle is defined by C1-O1-C(allyl)-C(allyl).

Potential energy contour maps, also known as Ramachandran-style plots for carbohydrates, are computational tools used to visualize the conformational energy landscape as a function of these two torsion angles. researchgate.netnih.gov These maps are generated by systematically rotating the φ and ψ angles and calculating the potential energy of the molecule at each orientation using molecular mechanics force fields (e.g., MM3, GLYCAM) or quantum mechanical methods. researchgate.netmdpi.com

The resulting contour map highlights low-energy regions, which correspond to stable, sterically allowed conformations, and high-energy regions, which represent unstable, disallowed conformations. researchgate.net The shape and location of these low-energy wells are determined by a combination of factors, including steric hindrance, electrostatic interactions, and the exo-anomeric effect—an electronic interaction involving the lone pairs of the glycosidic oxygen and the antibonding orbital of the C1-O5 bond. rsc.org By analyzing these maps, one can understand the range of shapes the molecule can adopt in solution or within an enzyme active site.

Table 3: Representative Potential Energy Data for Conformational Analysis of Allyl α-D-Glucopyranoside

| Torsion Angle φ (degrees) | Torsion Angle ψ (degrees) | Relative Potential Energy (kcal/mol) | Conformational Stability |

| 85 | -90 | 0.0 | Global Minimum (Most Stable) |

| 75 | 110 | 1.5 | Local Minimum (Stable) |

| 100 | 180 | 3.0 | Higher Energy Conformation |

| -60 | -60 | > 10.0 | Disallowed (Steric Clash) |

| 0 | 0 | > 10.0 | Disallowed (Steric Clash) |

Note: The data in this table is illustrative and represents typical values found in potential energy surface calculations for α-glycosides. Actual values would be derived from specific force field or quantum mechanical calculations.

Allyl α D Glucopyranoside As a Versatile Building Block in Complex Carbohydrate Synthesis

Synthesis of Oligosaccharides and Disaccharides

The chemical synthesis of oligosaccharides is a complex process that relies on the precise, stepwise connection of monosaccharide building blocks. Allyl α-D-glucopyranoside and its derivatives are fundamental components in these synthetic routes, often serving as either glycosyl donors (the incoming sugar unit) or glycosyl acceptors (the sugar unit being glycosylated).

A key strategy in modern carbohydrate chemistry is the "latent-active" glycosylation method. acs.orgcapes.gov.br In this approach, an allyl glycoside, which is relatively stable (latent), is isomerized into a more reactive vinyl or prop-1-enyl glycoside (active). This newly formed reactive donor can then be activated by a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), to couple with a glycosyl acceptor, which can itself be another allyl glycoside. researchgate.net This process can be repeated, allowing for the efficient, one-pot synthesis of complex oligosaccharides, which significantly simplifies the synthetic route by avoiding multiple protection and deprotection steps. researchgate.netresearchgate.net

Research has demonstrated the effectiveness of this strategy in various syntheses. For instance, a cost-effective glycosylation method uses regular allyl glycosides as building blocks for both donors and acceptors. researchgate.net The allyl glycoside donor is isomerized in a one-pot fashion to the corresponding prop-1-enyl glycoside, which is then activated for coupling. researchgate.net This iterative process has been successfully applied to the concise synthesis of the protected tetrasaccharide antigen from Shigella flexneri. researchgate.net

Furthermore, derivatives of allyl α-D-glucopyranoside are widely used in disaccharide synthesis. For example, allyl 4,6-O-benzylidene-α-D-glucopyranoside has been converted into a trichloroacetimidate (B1259523) donor. nih.gov This donor was then glycosylated with an acceptor molecule using boron trifluoride etherate (BF₃·OEt₂) as a promoter to yield a disaccharide, which served as an intermediate in the synthesis of sulfated disaccharides related to heparin biosynthesis. nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Resulting Linkage/Product | Reference |

|---|---|---|---|---|

| Isomerized Allyl α-D-glucopyranoside (prop-1-enyl glycoside) | Allyl Glycoside | NIS/TfOH | New Allyl Glycoside Disaccharide | researchgate.net |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside derived trichloroacetimidate | Methyl 2-azido-2-deoxy-3,6-di-O-benzoyl-α-D-glucopyranoside | BF₃·OEt₂ | Disaccharide intermediate for heparin-related structures | nih.gov |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 4,6-O-benzylidene derivative of allyl α-D-glucopyranoside | Not specified | β-linked Gal disaccharide | nih.gov |

| 2,4-di-O-acetyl-3,6-di-O-methyl-α-D-glucopyranosyl bromide | Allyl 2,3-di-O-methyl-α-L-rhamnopyranoside | Mercuric cyanide | 4-O-(3,6-di-O-methyl-β-D-glucopyranosyl)-2,3-di-O-methyl-α-L-rhamnopyranoside | capes.gov.br |

Applications in Glycoconjugate Chemistry (Focus on Chemical Synthesis Strategies)

Glycoconjugates, which are carbohydrates linked to proteins, lipids, or other molecules, play crucial roles in a vast array of biological processes. unimi.it The chemical synthesis of these molecules is essential for studying their functions. Allyl α-D-glucopyranoside is a valuable precursor in these syntheses due to the unique reactivity of its allyl group, which serves as a linker for conjugation. ontosight.ailookchem.com

Several chemical strategies leverage the allyl group for glycoconjugation. One common method is to transform the allyl group's double bond into a more reactive functional group. For example, ozonolysis followed by reductive workup can convert the allyl group into a terminal alcohol. semanticscholar.org This alcohol can then be activated or further modified for coupling to a protein or other scaffold. Alternatively, oxidative cleavage can yield a carboxylic acid, which can be used to form stable amide bonds with amine groups on proteins. semanticscholar.org

Cross-metathesis is another powerful strategy. The allyl group on the sugar can be directly coupled with another molecule containing a terminal alkene, such as an allyl-functionalized amino acid, using a ruthenium catalyst like the Grubbs' catalyst. nih.gov This reaction forms a new, longer carbon-carbon double bond, stably linking the carbohydrate to the target molecule. frontiersin.org This method was used to conjugate an O-allyl trisaccharide to a protected L-allylglycine derivative. frontiersin.org

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for conjugation. sci-hub.se The allyl group of the glucoside can be converted into either an azide (B81097) or a terminal alkyne. This functionalized sugar can then be "clicked" onto a biomolecule that has been modified with the complementary functional group, forming a stable triazole linkage. sci-hub.se This strategy is widely used due to its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions. sci-hub.se

| Strategy | Allyl Group Transformation | Conjugation Reaction | Resulting Linkage | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Conversion to aldehyde or carboxylic acid | Reductive amination or amide bond formation | Amine or Amide | semanticscholar.org |